![molecular formula C12H20N2O4 B14445659 5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione CAS No. 78025-03-3](/img/structure/B14445659.png)
5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two morpholine rings, each substituted with two methyl groups, and connected through a dione linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3,3’,5,5’-tetramethylbiphenyl with morpholine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dione linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione linkage to a diol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylbiphenyl tetracarboxylic acid, while reduction may produce tetramethylbiphenyl diol.
Applications De Recherche Scientifique
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: A related compound with similar structural features but lacking the morpholine rings.
3,3’,5,5’-Tetramethylbenzidine: Another similar compound used in various chemical applications.
Uniqueness
5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione is unique due to its dual morpholine rings and dione linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
78025-03-3 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
3-(5,5-dimethyl-2-oxomorpholin-3-yl)-5,5-dimethylmorpholin-2-one |
InChI |
InChI=1S/C12H20N2O4/c1-11(2)5-17-9(15)7(13-11)8-10(16)18-6-12(3,4)14-8/h7-8,13-14H,5-6H2,1-4H3 |
Clé InChI |
AYJSCNIQICATPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C(N1)C2C(=O)OCC(N2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


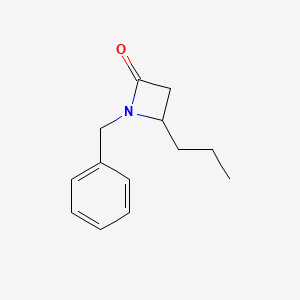
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
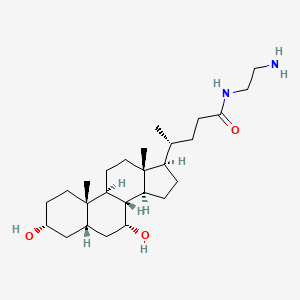

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
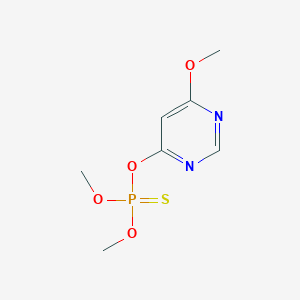
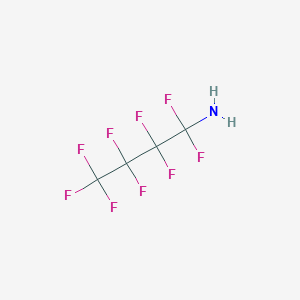



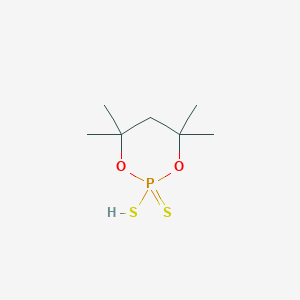
phosphane](/img/structure/B14445631.png)
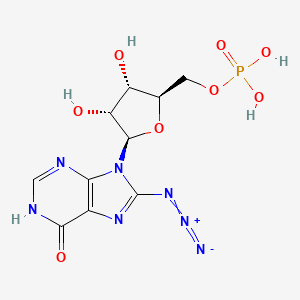
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
